2-イソプロピル-4-ニトロ-1H-イミダゾール

説明

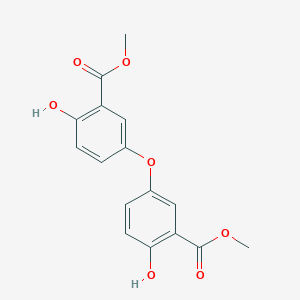

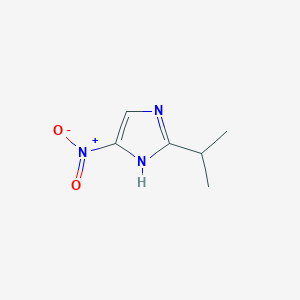

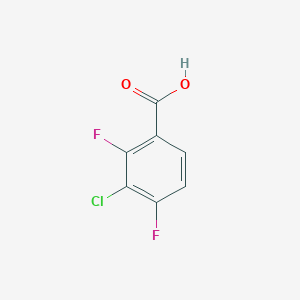

The compound 2-Isopropyl-4-nitro-1H-imidazole is a derivative of the imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals. The nitration of 2-isopropylimidazole has been explored to produce dinitro compounds, which can further react to form various heterocyclic compounds with potential pharmacological applications .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one, an isostere of catecholamine-based selective dopamine D-1 antagonists, was achieved in ten stages starting from 4-nitrobenzyl cyanide . Similarly, the synthesis of the first examples of the 4H-imidazo[4,5-c]isoxazole ring system was reported, which involves thermolysis of 2-(4-nitro-1H-imidazol-5-yl) acetate and malonate derivatives . These methods highlight the complexity and versatility of imidazole synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a dinitro compound derived from 2-isopropylimidazole was confirmed to be 1,4-dinitro-2-isopropylimidazole using this method . The crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have also been characterized, revealing 2D hydrogen-bonded networks and various coordination geometries around the metal ions .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions, often involving rearrangements and cyclizations. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . Additionally, an iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has been used to synthesize imidazo[1,2-a]pyridines, demonstrating the bielectrophilic nature of nitroolefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes vary depending on the metal ion present . The tautomeric equilibrium between 4-(isopropylamino)imidazol-2-ylidene and its mesoionic tautomer also affects its reactivity, as seen in the case of its coordination to a Rh(I) center .

科学的研究の応用

有機合成:グリーンケミストリー

イミダゾール環は、有機合成において汎用性の高い骨格です。2-イソプロピル-4-ニトロ-1H-イミダゾールは、さまざまな有機化合物を合成するための前駆体として、グリーンケミストリーの用途に使用できます。 その誘導体は、環境に優しい条件下で合成することができ、これは持続可能な産業慣行においてますます重要になっています .

触媒:N-ヘテロ環状カルベン

イミダゾール誘導体には、2-イソプロピル-4-ニトロ-1H-イミダゾールが含まれ、N-ヘテロ環状カルベン(NHC)を形成できます。NHCは、現代の有機合成において貴重な配位子および有機触媒です。 これらはさまざまな化学反応を促進し、合成プロセスの効率と選択性を高めます .

医薬品開発:薬物合成

イミダゾール部分は、その生物学的関連性のために、多くの医薬品に共通する特徴です。2-イソプロピル-4-ニトロ-1H-イミダゾールの誘導体は、抗癌、抗炎症、抗ウイルスなどの特性を持つ可能性のある化合物を合成するために使用できます。 これは、創薬と開発において重要な化合物です .

将来の方向性

特性

IUPAC Name |

5-nitro-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCZXRYOJJCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158344 | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13373-32-5 | |

| Record name | 2-Isopropyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper discusses the potential for predicting the biodegradability of imidazole derivatives by studying their interactions with enzymes involved in histidine degradation. Can you elaborate on how 2-Isopropyl-4-nitro-1H-imidazole might interact with these enzymes, specifically urocanase and formiminoglutamase?

A: The research paper focuses on computational docking studies using PatchDock to assess the interaction of various imidazole derivatives with urocanase and formiminoglutamase. [] These enzymes play crucial roles in the breakdown of histidine, an essential amino acid. While the study does not provide specific docking results for 2-Isopropyl-4-nitro-1H-imidazole, it suggests that compounds exhibiting low atomic contact energy with these enzymes, like 1-nitroimidazole, might be poorly biodegradable. [] This information could be used as a starting point for further investigation into the specific interactions of 2-Isopropyl-4-nitro-1H-imidazole with these enzymes. Experimental studies would be necessary to confirm any predicted interactions and assess the compound's actual biodegradability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

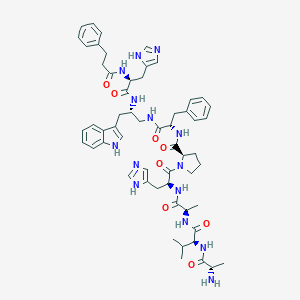

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)